6-Amino-3-methyl-4-(3-phenoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-AMINO-3-METHYL-4-(3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex heterocyclic compound that belongs to the pyranopyrazole family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Properties
Molecular Formula |
C20H16N4O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-amino-3-methyl-4-(3-phenoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H16N4O2/c1-12-17-18(16(11-21)19(22)26-20(17)24-23-12)13-6-5-9-15(10-13)25-14-7-3-2-4-8-14/h2-10,18H,22H2,1H3,(H,23,24) |
InChI Key |
IIAPOSMAYUERMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-AMINO-3-METHYL-4-(3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves a multi-component reaction (MCR) approach. One common method includes the condensation of aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in an aqueous medium . This green synthesis method is advantageous due to its operational simplicity, cost-effectiveness, and environmentally friendly conditions . Industrial production methods often employ similar multi-component reactions but may utilize different catalysts or solvents to optimize yield and purity .
Chemical Reactions Analysis
6-AMINO-3-METHYL-4-(3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of reduced pyrazole derivatives .
Scientific Research Applications
6-AMINO-3-METHYL-4-(3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-AMINO-3-METHYL-4-(3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent . The compound can induce cell cycle arrest and apoptosis in cancer cells through pathways such as the P53-independent pathway .
Comparison with Similar Compounds
Similar compounds to 6-AMINO-3-METHYL-4-(3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE include other pyranopyrazole derivatives such as:
- 6-AMINO-4-(4-CHLOROPHENYL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- 6-AMINO-4-(2-HYDROXYPHENYL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
These compounds share similar core structures but differ in their substituents, which can significantly affect their biological activities and chemical properties. The uniqueness of 6-AMINO-3-METHYL-4-(3-PHENOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific phenoxyphenyl substitution, which imparts distinct biological and chemical characteristics .
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